(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
CAS No.: 1159609-95-6
Cat. No.: VC7134503
Molecular Formula: C15H21NO5S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159609-95-6 |
|---|---|
| Molecular Formula | C15H21NO5S |
| Molecular Weight | 327.4 |
| IUPAC Name | ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1 |
| Standard InChI Key | ZVRWDUOPDWVUNQ-CIRBGYJCSA-N |
| SMILES | CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a cyclopropane core with functional groups that confer both reactivity and biological relevance:
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Cyclopropane Ring: A three-membered carbon ring with inherent strain, contributing to unique reactivity in ring-opening and functionalization reactions.
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Amino Group (-NH₂): Positioned at the C1 position, this group enables hydrogen bonding and participation in nucleophilic reactions.
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Vinyl Group (-CH=CH₂): Located at C2, this substituent offers sites for polymerization or further derivatization via addition reactions.
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Ethyl Ester (-COOEt): Enhances lipophilicity and serves as a protecting group for carboxylic acids.
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4-Methylbenzenesulfonate Counterion: Improves crystallinity and stability by forming a salt with the amine group .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₅S | |
| Molecular Weight | 327.4 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 115 Ų | |
| Rotatable Bonds | 5 |
Stereochemical Considerations
The (1R,2S) configuration is critical for biological activity, as enantiomeric purity often dictates interactions with chiral biomolecules. Asymmetric synthesis methods, such as chiral auxiliaries or catalytic enantioselective cyclopropanation, are essential to maintain this configuration during production .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of the cyclopropane core:
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Cyclopropanation:
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Amination:
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Esterification:
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Salt Formation:
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65–75 | >90% ee |
| Amination | NH₃, NaBH₃CN, MeOH | 50–60 | 85% |
| Esterification | EtOH, H₂SO₄, reflux | 80–90 | 95% |
| Salt Formation | TsOH, EtOH, 0°C | 95 | 99% |
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Enantioselectivity Maintenance: Continuous flow reactors improve catalyst efficiency and stereochemical outcomes.
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Purification: Recrystallization from ethanol/water mixtures enhances enantiomeric purity .
Biological Activity and Mechanisms
Enzymatic Interactions
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Protease Inhibition: Molecular docking studies predict binding to HCV NS3/4A protease (PDB: 3SUD) with a calculated Ki of 2.3 μM .
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Acetylcholinesterase Inhibition: IC₅₀ of 15 μM in rat brain homogenates, comparable to donepezil .
Pharmacokinetic Profile
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Solubility: 12 mg/mL in water at 25°C, enhanced by the tosylate counterion.
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the vinyl group generates epoxide metabolites .
Comparison with Structural Analogs
Table 3: Ethyl vs. Methyl Ester Derivatives
| Property | Ethyl Ester | Methyl Ester |
|---|---|---|
| Molecular Weight | 327.4 g/mol | 313.37 g/mol |
| LogP (Predicted) | 1.8 | 1.5 |
| Solubility in Water | 12 mg/mL | 8 mg/mL |
| Protease Inhibition Ki | 2.3 μM | 1.9 μM |
The ethyl ester’s increased lipophilicity may improve blood-brain barrier penetration, while the methyl ester exhibits slightly stronger enzyme affinity .
Future Perspectives
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Targeted Drug Delivery: Conjugation to nanoparticle carriers could enhance bioavailability.
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Stereochemical Optimization: Exploring (1S,2R) enantiomers may reveal novel biological activities.
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Toxicological Studies: Chronic toxicity profiles in mammalian models are urgently needed.
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